Sulbenox

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58095-31-1 |

|---|---|

Molecular Formula |

C9H10N2O2S |

Molecular Weight |

210.26 g/mol |

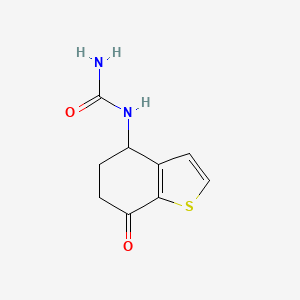

IUPAC Name |

(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea |

InChI |

InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13) |

InChI Key |

KNKOUDKOHSNMEL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

Canonical SMILES |

C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |

Synonyms |

sulbenox sulbenox, (S)-isome |

Origin of Product |

United States |

Diastereomeric Salt Formation:this Classical Resolution Method Involves Reacting the Racemic Compound with a Single Enantiomer of a Chiral Resolving Agent.wikipedia.orgnih.govif the Target Racemate Contains an Acidic or Basic Functional Group, It Can Form a Salt with a Chiral Base or Acid, Respectively. This Reaction Creates a Mixture of Diastereomeric Salts, Which Have Different Physical Properties, Such As Solubility.nih.govnih.govthese Differences Allow for Their Separation by Fractional Crystallization.nih.govafter Separation, the Desired Enantiomer Can Be Recovered by Removing the Chiral Auxiliary.

Common Chiral Resolving Agents

| For Acidic Racemates | For Basic Racemates |

|---|---|

| (+)-Cinchonine | (+)-Tartaric acid |

| (-)-Strychnine | (-)-O,O'-Dibenzoyl-L-tartaric acid |

| (R)-(+)-α-Phenylethylamine | (1R)-(-)-10-Camphorsulfonic acid |

Chiral Chromatography:chromatographic Methods Are Powerful Tools for the Separation of Enantiomers.rsc.orgthis Technique Utilizes a Chiral Stationary Phase Csp That Interacts Differently with Each Enantiomer, Leading to Different Retention Times and Thus Separation. High Performance Liquid Chromatography Hplc and Supercritical Fluid Chromatography Sfc Are Commonly Used for This Purpose. Polysaccharide Based Csps, Such As Those Derived from Cellulose or Amylose, Have Been Shown to Be Particularly Effective for Resolving a Wide Range of Chiral Sulfoxides.rsc.org

Derivatization Strategies for Sulbenox and its Analogs

Derivatization, or the chemical modification of a compound, is a common strategy used in medicinal chemistry for various research purposes. These modifications can be designed to explore structure-activity relationships (SAR), improve physicochemical properties, or facilitate biological studies.

Design and Synthesis of this compound Analogs for Research Purposes

The design and synthesis of analogs involve systematically altering the structure of a lead compound to understand which parts of the molecule are essential for its activity. For a compound like this compound, analog design could involve:

Modification of substituents: Changing the nature, size, or position of substituents on the aromatic rings.

Isosteric replacement: Replacing functional groups with other groups that have similar steric and electronic properties.

Scaffold hopping: Replacing the core heterocyclic structure with a different one while maintaining the key pharmacophoric features.

The synthesis of these analogs would typically follow similar synthetic routes to the parent compound, with modifications made to incorporate the desired structural changes. These analogs are then used in biological assays to build a comprehensive understanding of the SAR.

Chemical Modification for Enhanced Research Characterization

Chemical modification can also be employed to create tools for research. This can include the introduction of specific functional groups or labels to facilitate detection, quantification, or visualization of the compound in biological systems. Examples of such modifications include:

Introduction of a fluorescent tag: Attaching a fluorophore to the molecule to allow for its detection by fluorescence microscopy or spectroscopy.

Isotopic labeling: Incorporating stable or radioactive isotopes (e.g., ²H, ³H, ¹³C, ¹⁴C) to enable tracking of the molecule in metabolic studies or for use in quantitative mass spectrometry.

Attachment of a reactive group: Introducing a functional group that can be used to covalently link the molecule to a solid support for affinity chromatography or to a biological target for target identification studies.

These modifications require careful planning to ensure that the introduced group does not significantly alter the biological activity or properties of the parent compound.

Purification Methodologies for Research-Grade this compound and Derivatives

The attainment of research-grade purity for this compound, a compound with the chemical name 4-chlorobenzoic acid (2-hydroxy-3,5-diiodobenzyl)amide, necessitates the use of robust and efficient purification techniques. The choice of method is largely dictated by the impurity profile of the crude material and the desired final purity level.

Crystallization

Crystallization is a powerful and widely used technique for the purification of solid organic compounds like this compound. uct.ac.za This method relies on the differences in solubility between the target compound and impurities in a selected solvent or solvent system. uct.ac.za The general process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities ideally remain dissolved in the mother liquor. uct.ac.zayoutube.com

The selection of an appropriate solvent is paramount for successful crystallization. An ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Furthermore, it should not react with the compound and should be easily removable from the purified crystals. The process can be optimized by careful control of the cooling rate; slow cooling generally promotes the formation of larger, purer crystals. uct.ac.za If crystallization does not initiate spontaneously upon cooling, techniques such as scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure this compound can be employed to induce nucleation. uct.ac.za

For enhanced purification, multiple crystallization steps (recrystallization) may be necessary. Each successive crystallization step further refines the purity of the final product. The efficiency of the crystallization process is often evaluated by the yield of the purified compound and its melting point, which should be sharp and within a narrow range for a pure substance.

Chromatography

Chromatography encompasses a suite of separation techniques that are indispensable for the purification of organic compounds, including this compound and its derivatives. google.com These methods are based on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. google.com

Column Chromatography: This is a common and versatile method for purifying compounds on a preparative scale. google.com The crude this compound mixture is loaded onto a column packed with a solid adsorbent, typically silica gel or alumina, which serves as the stationary phase. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. google.com The separation occurs as the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. By collecting fractions of the eluent, the desired compound can be isolated in a purified form. The polarity of the solvent system is a critical parameter that is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on an analytical or semi-preparative scale, HPLC is the method of choice. nih.gov It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller particles. This results in significantly higher resolution and faster separation times. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol), is a widely used configuration for the purification of moderately polar organic compounds. nih.gov The purity of the collected fractions can be readily assessed by analytical HPLC.

| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Purity Achieved (Hypothetical) |

| Crystallization | N/A | Ethanol/Water | >98% |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | >99% |

| Preparative HPLC | C18 Silica | Acetonitrile/Water Gradient | >99.5% |

Detailed research findings, including specific solvent ratios, temperature profiles, and percentage yields for the purification of this compound, are not extensively reported in the surveyed literature. The development of a specific purification protocol for research-grade this compound would necessitate empirical studies to optimize these parameters for any given synthetic batch.

Investigations into Molecular Targets and Receptor Interactions

The exploration of this compound's molecular interactions has pointed towards potential activity within specific enzyme and receptor families, although comprehensive profiling is not extensively documented in publicly available literature.

Enzyme Inhibition Properties of this compound

Initial investigations have suggested that this compound may act as an inhibitor of 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3). This enzyme plays a crucial role in the biosynthesis of androgens. However, detailed kinetic studies and the specific nature of this inhibition (e.g., competitive, non-competitive) are not well-characterized in the available scientific literature.

Receptor Binding Profiling of this compound

Patent literature includes this compound in lists of compounds related to Selective Androgen Receptor Modulators (SARMs). This suggests a potential interaction with androgen receptors. SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) properties. The specific binding affinity and functional activity (agonist, antagonist, or partial agonist) of this compound at the androgen receptor have not been fully elucidated in published studies.

Molecular Interaction Studies and Binding Constant Determination

Biochemical Pathway Modulation by this compound

The broader effects of this compound on biochemical pathways are inferred from its potential molecular targets, though direct studies on pathway modulation are scarce.

Analysis of Metabolic Pathway Influence

Given its potential interaction with 17β-HSD3, this compound could influence steroidogenesis, the metabolic pathway responsible for the synthesis of steroid hormones. By inhibiting this enzyme, this compound would be expected to modulate the levels of androgens, which could, in turn, affect various physiological processes. However, specific analyses of its influence on downstream metabolic pathways have not been detailed in available research.

Role of this compound in Oxidative Processes (e.g., Antioxidant Properties)

There is no direct evidence or published research to suggest that this compound possesses significant antioxidant properties or plays a direct role in modulating oxidative processes. Investigations into its potential antioxidant activity, such as radical scavenging assays or measurements of its effects on antioxidant enzymes, have not been reported.

Intracellular Signaling Cascades Influenced by this compound

The binding of a SARM, such as this compound, to the androgen receptor initiates a series of intracellular events that ultimately modulate gene expression in a tissue-selective manner. This process involves both genomic and non-genomic signaling pathways.

Upon entering the cell, this compound is presumed to bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-Sulbenox complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.

The transcriptional activity of the AR is further regulated by the recruitment of a diverse array of coactivator and corepressor proteins. The specific conformation adopted by the AR upon binding to this compound influences the profile of recruited coregulators, which is a key determinant of its tissue-selective effects. This differential recruitment of proteins, such as steroid receptor coactivator-1 (SRC-1) and nuclear receptor corepressor (NCoR), can lead to either activation or repression of gene transcription.

While direct studies on this compound are not available, research on other non-steroidal SARMs has shed light on the potential signaling cascades involved. For instance, some arylpropionamide-based SARMs have been shown to activate downstream signaling molecules, including:

Mitogen-activated protein kinase (MAPK) pathways: Specifically, the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways have been implicated in the signaling of certain SARMs.

Src kinase: This non-receptor tyrosine kinase can be an upstream regulator of other signaling cascades.

MEK-1/2 and MEK-3: These are dual-specificity protein kinases that are upstream of and activate the ERK and p38 MAPK pathways, respectively.

In contrast, the signaling of steroidal androgens like dihydrotestosterone (DHT) often involves pathways such as the phospholipase C (PLC)/protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The divergence in signaling pathways between non-steroidal SARMs and steroidal androgens likely contributes to their different pharmacological profiles.

Comparative Mechanistic Studies with Structurally Related Compounds

Below is a comparative table of signaling pathways and mechanistic features of different classes of non-steroidal SARMs, which may provide context for the potential actions of thiophene-based compounds like this compound.

| SARM Class | Example Compound(s) | Core Structure | Known Signaling Pathway Involvement | Key Mechanistic Features |

|---|---|---|---|---|

| Arylpropionamides | Andarine (S-4), Ostarine (MK-2866) | Propionamide derivative | Src kinase, MEK-1/2, ERK, p38 MAPK | Recruitment of both coactivators and corepressors to the AR complex. |

| Hydantoins | BMS-564,929 | Hydantoin derivative | Primarily genomic pathways through AR binding. | High affinity and selectivity for the androgen receptor. |

| Quinolines | LGD-4033 (Ligandrol) | Quinoline derivative | Genomic AR-mediated transcription. | Potent and selective agonist activity in muscle and bone. |

| Bicyclic Hydantoins | BMS-599626 | Bicyclic hydantoin derivative | Androgen receptor modulation. | Tissue-selective anabolic effects. |

| Thiophene Derivatives | This compound | Dihydrobenzothiophenone | Largely uncharacterized; presumed to involve AR-mediated genomic pathways. | The presence of a thiophene core may influence ligand-binding domain interaction and coregulator recruitment. |

The tissue selectivity of these compounds is thought to arise from a combination of factors, including their chemical structure, the specific conformation they induce in the androgen receptor upon binding, and the subsequent differential recruitment of tissue-specific coactivators and corepressors. While the precise signaling cascades for this compound remain to be elucidated, it is hypothesized that its thiophene-based structure would lead to a unique interaction with the AR, resulting in a distinct profile of gene regulation compared to other SARM classes.

Advanced Analytical Techniques for Sulbenox Quantification and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of Sulbenox. nih.gov It is often preferred over gas chromatography because it avoids the thermal degradation of the molecule. nih.govwaters.com Reversed-phase HPLC systems, using an octadecylsilane (B103800) (C18) stationary phase and a mobile phase typically consisting of a methanol/water mixture, are effective for separation. nih.gov Detection is commonly achieved using UV spectrometry or, for higher sensitivity and specificity, mass spectrometry (HPLC-MS or MS-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered a reference method for the detection and quantification of many pharmaceutical compounds due to its high sensitivity and specificity. nih.gov For compounds like this compound, this technique may require a derivatization step to improve volatility and thermal stability. waters.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages over traditional HPLC, including enhanced resolution, sensitivity, and speed. waters.com This technique allows for the monitoring of specific fragmentations from the protonated molecular species of the analytes, providing highly accurate and reliable quantification, even at very low concentrations in biological matrices like serum or plasma. waters.com

Other Techniques

Other methods described for the analysis of this compound and related compounds include High-Performance Thin-Layer Chromatography (HPTLC) and non-aqueous titrimetry for quantitative analysis in pure form and pharmaceutical formulations. nih.gov

Advanced Data Analysis in this compound Characterization

Chemical fingerprinting, often utilizing chromatographic data, provides a characteristic profile of a sample. When applied to this compound analysis, it can be used to assess the purity of the active pharmaceutical ingredient or to identify impurities and degradation products. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are powerful tools for interpreting the complex datasets generated by fingerprinting methods. mdpi.comresearchgate.netnih.gov These statistical approaches can identify patterns and correlations within the data, allowing for the classification of samples based on their origin, manufacturing batch, or purity profile. mdpi.comnih.gov For instance, PCA can reduce the dimensionality of the data, highlighting the principal sources of variation between different samples of this compound.

Statistical models are essential for the validation and interpretation of analytical methods used for this compound quantification. Quantitative Analysis of Multi-components by Single Marker (QAMS) is a strategy that can be employed to determine the content of multiple components using a single reference compound. researchgate.netnih.govnih.gov This approach simplifies the quality control process and reduces costs. nih.gov Statistical methods, such as regression analysis, are used to establish the relationship between the single marker and other components. researchgate.net Furthermore, chemometric methods like Partial Least Squares (PLS) regression can be used to build predictive models that correlate spectral or chromatographic data with the concentration of this compound, providing a rapid and efficient means of quantification. mdpi.com

Structure Activity Relationship Sar and Computational Studies of Sulbenox

Principles and Methodologies of Sulbenox SAR Investigations

The fundamental principle of SAR is that the biological activity of a molecule is a direct function of its three-dimensional structure. wikipedia.orggardp.org Minor alterations to the chemical scaffold can lead to significant changes in pharmacological effects. wikipedia.org SAR studies for a compound like this compound systematically explore these relationships to identify the key structural features, known as pharmacophores, that are essential for its biological activity. gardp.org

The investigation into the SAR of a compound like this compound involves the synthesis of a series of analogs with methodical variations in their chemical structure. This process allows researchers to probe the importance of different parts of the molecule. For compounds structurally related to this compound, such as other triazole and sulfonamide derivatives, systematic modifications often focus on several key areas:

Substitution on Aromatic Rings: The nature, position, and number of substituents on the phenyl rings can significantly influence activity. For instance, in studies of related anti-inflammatory compounds, the introduction of different groups (e.g., halogens, alkyl, alkoxy) at various positions is a common strategy. asianpubs.org

Modification of the Triazole Ring: The 1,2,4-triazole (B32235) ring is a core component. Altering its substitution pattern or replacing it with other heterocyclic systems can reveal its role in binding to biological targets. researchgate.net

Alterations to the Sulfonamide Linker: The sulfonamide group is a critical functional group in many drugs. Modifications to this linker, such as changing the substitution on the nitrogen atom, can impact properties like acidity and hydrogen bonding capacity, which are often crucial for activity. nih.gov

An example of systematic modification in a series of 1,2,4-triazole derivatives is presented below, illustrating how changes to a substituent 'R' can be explored.

| Base Scaffold | R Group Modification |

| 4-amino-5-substituted-1,2,4-triazole-3-thiol | H |

| CH3 | |

| C2H5 | |

| C6H5 (Phenyl) | |

| 4-Cl-C6H4 (4-Chlorophenyl) | |

| 2,4-diCl-C6H3 (2,4-Dichlorophenyl) |

This table illustrates a hypothetical systematic modification approach based on studies of related triazole compounds.

Once a series of analogs is synthesized and tested, the next step is to correlate their structural features with their measured biological activities. This analysis helps to build a qualitative understanding of the SAR. For instance, in a series of N¹-aryl-amino/methyl/ethyl-1,2,4-triazoles, a parabolic correlation was observed between the logarithm of the reciprocal of the concentration needed for a biological effect (log 1/C) and the molar refractivity (MR), a measure of molecular volume and polarizability. researchgate.net This suggests that there is an optimal size for the substituent for maximal activity.

Similarly, studies on other sulfonamide inhibitors have shown that features like hydrogen bonding capability and the presence of specific heterocyclic rings can be critical for potent inhibition of enzymes like carbonic anhydrase. nih.gov A QSAR study on a large set of organic compounds that included this compound identified it as a structural outlier in terms of its carcinogenic potential, suggesting that its specific combination of structural features (branching, size, and shape) leads to a biological activity profile that differs from what would be predicted based on more common structures. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR represents a refinement of SAR by building mathematical models that quantitatively describe the relationship between a molecule's structure and its biological activity. wikipedia.orgcollaborativedrug.com These models are invaluable for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. researchgate.net

Developing a predictive QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical methods to create a regression or classification model. While specific QSAR models predicting the primary activity of this compound are not publicly available, studies on related structures illustrate the process.

For example, a QSAR study on 1,2,4-triazole derivatives with anti-inflammatory activity utilized multiple linear regression (MLR) to develop a model. asianpubs.org The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates good predictive ability of the model. nih.gov In a 3D-QSAR study of sulfonamide inhibitors of carbonic anhydrase II, a receptor-based model yielded a q² of 0.623, indicating a robust predictive model. nih.gov

The general form of a QSAR equation is: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where 'f' is a mathematical function and the descriptors are numerical representations of molecular properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. The selection of appropriate descriptors is crucial for building a successful QSAR model. core.ac.uk These descriptors can be categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule, including information on size, shape, and branching.

Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms and describe the molecule's 3D shape and steric properties.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity (MR), and solubility.

In a QSAR study of N-arylanthranilic acids, which are also anti-inflammatory agents, it was found that activity was best modeled by molecular shape parameters, highlighting the importance of steric fit with the biological target. core.ac.uk For a series of cytotoxic 1,2,4-triazole derivatives, QSAR analysis revealed significant contributions from molecular connectivity, ionization potential, and the mass of the compounds. asianpubs.org

Table of Commonly Used Molecular Descriptors in QSAR

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophobicity |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

This table provides examples of descriptor classes and the type of molecular information they represent.

Advanced Computational Chemistry in this compound Research

Beyond SAR and QSAR, other advanced computational techniques provide deeper insights into the molecular interactions of compounds like this compound. These methods can simulate the dynamic behavior of a drug molecule at its biological target, offering a more detailed picture of the binding process.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. alliedacademies.org For a compound like this compound, docking studies could be used to model its interaction with its target enzyme, identifying key amino acid residues involved in binding. For instance, in a study of sulfonamide derivatives, docking was used to determine the bioactive conformations of the inhibitors within the active site of the enzyme, which then led to the development of a more accurate 3D-QSAR model. nih.gov

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the ligand-receptor complex over time. This can reveal the stability of the binding interactions and any conformational changes that occur upon binding. alliedacademies.org While specific MD studies on this compound are not readily found, such simulations are a standard tool for refining the understanding of drug-receptor interactions and validating the hypotheses generated from SAR and QSAR studies. These computational approaches, from basic SAR to advanced simulations, form an integral part of modern drug discovery, enabling a more rational and efficient design of new therapeutic agents.

Stereochemical Influences on this compound Activity:This would delve into how the three-dimensional arrangement of atoms in this compound affects its biological function.longdom.orgnumberanalytics.comnumberanalytics.comnih.govlongdom.orgsolubilityofthings.comnih.govsolubilityofthings.commdpi.combiomedgrid.com

Enantiomeric Purity and its Significance in Research:The importance of using enantiomerically pure forms of this compound in research to obtain clear and reproducible results would be highlighted.tga.gov.aunumberanalytics.comnih.govmdpi.comthieme-connect.de

Without specific studies on this compound in these advanced areas of chemical and pharmaceutical research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and informativeness. The absence of such data in the public domain prevents a meaningful discussion and the creation of the detailed data tables as per the instructions.

Future Research Directions for Sulbenox

Exploration of Novel Synthetic Pathways for Sulbenox and Analogs

Future research should focus on developing novel and efficient synthetic pathways for this compound and its analogs. While existing methods for synthesizing sulfonamides and related compounds exist, such as the reaction of p-toluenesulfonyl chloride with amino acids or the synthesis of hybrid compounds via nucleophilic aromatic substitution, exploring alternative routes could lead to improved yields, reduced environmental impact, and the ability to create a wider range of structural variants umt.edu.pkmdpi.com. Research into asymmetric synthesis or chiral resolution techniques may be particularly relevant for obtaining specific isomers, such as the (S)-isomer of this compound, which may possess distinct biological activities ontosight.ai. Investigating new synthetic strategies can facilitate the creation of novel analogs with potentially enhanced properties or altered biological profiles, contributing to structure-activity relationship studies nih.gov.

Identification of New Molecular Targets and Pathways

A critical area for future this compound research involves the comprehensive identification of its molecular targets and the elucidation of the signaling pathways it influences. While some compounds with similar structural features have been investigated for properties like enzyme inhibition or receptor interaction, the specific targets and detailed mechanisms of this compound may require further investigation ontosight.ai. Future studies could employ advanced biochemical and cell biology techniques to pinpoint the proteins or enzymes that this compound directly interacts with. Furthermore, research should aim to map the downstream effects of these interactions on various cellular signaling cascades. Understanding how this compound modulates specific pathways, such as those involved in inflammation, cell proliferation, or other relevant biological processes, is crucial for defining its therapeutic potential and identifying new applications frontiersin.orgscientificarchives.comnih.govnih.govmdpi.com.

Development of Advanced Preclinical Models for Mechanistic Elucidation

The development and application of advanced preclinical models are essential for gaining a deeper mechanistic understanding of this compound. Traditional in vitro and in vivo models have played a significant role in drug discovery, but newer, more complex systems offer enhanced physiological relevance nih.govnih.gov. Future research should utilize advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, which better recapitulate the complexity of human tissues and organs mdpi.comuu.nlnih.govresearchgate.netfrontiersin.org. These models can provide more accurate insights into this compound's cellular interactions, efficacy, and potential off-target effects. Alongside in vitro advancements, the development and use of more predictive in vivo models, including humanized mouse models or genetically engineered animal models, can offer a more comprehensive understanding of its effects within a living system mdpi.comnih.govmdpi.comcreative-diagnostics.com. Integrating data from these diverse model systems will be crucial for a holistic mechanistic elucidation.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) approaches hold significant promise for accelerating and enhancing this compound research. These computational methods can be applied across various stages of the discovery and development process nih.govscielo.brmednexus.orgmdpi.comnih.govwiley.comsu.se. Future research could leverage AI/ML for tasks such as predicting novel this compound analogs with desired properties, identifying potential molecular targets based on structural features, analyzing complex omics datasets, and designing more predictive preclinical models nih.govscielo.brmdpi.comnih.govarxiv.orggesis.orgopenmedicinalchemistryjournal.comnih.govresearchgate.netnih.gov. AI algorithms can analyze vast amounts of existing biological and chemical data to identify patterns and make predictions that would be challenging for traditional methods. Machine learning can be used to build predictive models for efficacy, toxicity, or pharmacokinetic properties, guiding experimental design and prioritizing research directions.

Interdisciplinary Research Collaborations for Comprehensive Understanding

Achieving a comprehensive understanding of this compound and its potential requires fostering interdisciplinary research collaborations. The complexity of modern drug discovery necessitates expertise from various fields. Future research should actively promote collaborations between synthetic chemists, medicinal chemists, biologists (cell biologists, molecular biologists, pharmacologists), computational scientists (cheminformaticians, bioinformaticians, AI/ML experts), and potentially clinicians. nih.gov These collaborations can facilitate the seamless integration of knowledge and techniques from diverse disciplines, accelerating the pace of discovery and providing a more holistic perspective on this compound's properties, mechanisms, and potential applications. nih.gov Working together, researchers from different backgrounds can overcome challenges and unlock the full potential of this compound.

Q & A

Q. How can computational docking studies for this compound be experimentally validated?

- Workflow : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Compare docking scores (AutoDock Vina, Glide) with experimental Kd/Ki values. Use cryo-EM or X-ray crystallography for structural validation .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.